molecular formula C13H17F3N2O B8511548 Pentanamide, 5,5,5-trifluoro-2-[[(1R)-1-phenylethyl]amino]-, (2R)-

Pentanamide, 5,5,5-trifluoro-2-[[(1R)-1-phenylethyl]amino]-, (2R)-

Cat. No. B8511548
M. Wt: 274.28 g/mol
InChI Key: AYAIJXOLOYQFPL-UHFFFAOYSA-N
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Patent
US08093276B2

Procedure details

5,5,5-Trifluoro-2-(1-phenylethylamino)pentanenitrile (crude mixture of diastereomers from Step B, 1.10 kg) was dissolved in dichloromethane (5.5 L) in a suitable vessel equipped with mechanical stirring, ice bath for cooling and maintained under a blanket of nitrogen. Stirring was started and the reaction mixture was cooled to 0 to −5° C. Concentrated sulfuric acid (1.75 L) was added dropwise over a period of 1 hour into the above mixture, maintaining the temperature below 0° C.; a clear solution was obtained after the addition was complete. The temperature of the reaction mixture was raised to 25 to 27° C. and stirred overnight (12-14 h). Completion of the reaction was determined by HPLC. The reaction mixture was poured slowly over crushed ice (˜15.0 kg) and was neutralized with aqueous ammonia (˜25% by volume). The aqueous layer was separated and extracted with dichloromethane (2×3.0 L). The combined dichloromethane layer was washed with water (1×12.0 L) followed by brine (1×3.0 L). The product rich organic layer was dried over sodium sulfate and concentrated under reduced pressure to yield 0.85 kg (72.0%) of the crude title compound 1H NMR (CDCl3) (400 MHz) (Mixture of diastereomers) δ 1.36 (d&m, 4H, CH3 (J=8.0 Hz & 1H of CH2), 1.90 (m, 1H of CH2), 2.15 & 2.35 (two m, 1H each of CH2—CF3), 2.80-2.90 (m, 1H, CH-Ph), 3.60-3.70 (m, 1H, —(CONH2)CH(NH), 5.90 & 6.45 (1H each of CONH2 with minor peaks for other diastereomer), 7.20-7.40 (m, 6H, Ar+NH).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.75 L
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
15 kg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
crude title compound 1H
Quantity
0.85 kg
Type
reactant
Reaction Step Five
[Compound]
Name
(CONH2)CH(NH)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
5.5 L
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:18])([F:17])[CH2:3][CH2:4][CH:5]([NH:8][CH:9]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[CH3:10])[C:6]#[N:7].S(=O)(=O)(O)[OH:20].N>ClCCl>[F:1][C:2]([F:17])([F:18])[CH2:3][CH2:4][CH:5]([NH:8][CH:9]([C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1)[CH3:10])[C:6]([NH2:7])=[O:20]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(CCC(C#N)NC(C)C1=CC=CC=C1)(F)F
Step Two
Name
Quantity
1.75 L
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
ice
Quantity
15 kg
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Five
Name
crude title compound 1H
Quantity
0.85 kg
Type
reactant
Smiles
Step Six
Name
(CONH2)CH(NH)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
5.5 L
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with mechanical stirring, ice bath
TEMPERATURE
Type
TEMPERATURE
Details
for cooling
TEMPERATURE
Type
TEMPERATURE
Details
maintained under a blanket of nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below 0° C.
CUSTOM
Type
CUSTOM
Details
a clear solution was obtained
ADDITION
Type
ADDITION
Details
after the addition
TEMPERATURE
Type
TEMPERATURE
Details
The temperature of the reaction mixture was raised to 25 to 27° C.
STIRRING
Type
STIRRING
Details
stirred overnight (12-14 h)
Duration
13 (± 1) h
ADDITION
Type
ADDITION
Details
The reaction mixture was poured slowly
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (2×3.0 L)
WASH
Type
WASH
Details
The combined dichloromethane layer was washed with water (1×12.0 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The product rich organic layer was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield

Outcomes

Product
Name
Type
Smiles
FC(CCC(C(=O)N)NC(C)C1=CC=CC=C1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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